molecular formula C23H22N2O3S2 B5132868 ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(2,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE

ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(2,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE

Cat. No.: B5132868
M. Wt: 438.6 g/mol
InChI Key: BJVHPTCDSMAWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(2,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, benzoylamino group, and ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(2,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenylthiophene-3-carboxylate with benzoyl isothiocyanate under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(2,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiophene ring or the benzoylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(2,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(2,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(BENZOYLAMINO)-2-{[1-(BENZOYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 2-({[(2-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 4-{[({2,2,2-TRICHLORO-1-[(3-METHYLBUTANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE

Uniqueness

ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(2,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE is unique due to its specific structural features, such as the presence of a thiophene ring and the combination of benzoylamino and ethyl ester groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-4-28-22(27)19-18(17-11-10-14(2)12-15(17)3)13-30-21(19)25-23(29)24-20(26)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVHPTCDSMAWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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